molecular formula C8H14 B11951203 4,5-Dimethylcyclohex-1-ene CAS No. 4300-00-9

4,5-Dimethylcyclohex-1-ene

Cat. No.: B11951203
CAS No.: 4300-00-9
M. Wt: 110.20 g/mol
InChI Key: FEYLYTBPPCYZLO-UHFFFAOYSA-N
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Description

4,5-Dimethylcyclohex-1-ene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexene, where two methyl groups are attached to the 4th and 5th carbon atoms of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4,5-dimethylcyclohexadiene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium or platinum catalyst

    Substitution: Halogens (Cl2, Br2), UV light or heat as initiators

Major Products Formed

Scientific Research Applications

4,5-Dimethylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-dimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in the cyclohexene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product . The molecular targets and pathways involved vary depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethylcyclohex-1-ene
  • 4,5-Dimethylcyclohexane
  • 4,5-Dimethylcyclohexanone
  • 4,5-Dimethylcyclohexanol

Uniqueness

4,5-Dimethylcyclohex-1-ene is unique due to the presence of two methyl groups on the cyclohexene ring, which influences its reactivity and stability. Compared to its saturated counterpart, 4,5-dimethylcyclohexane, the presence of the double bond in this compound allows it to participate in a wider range of chemical reactions, making it more versatile in synthetic applications .

Biological Activity

4,5-Dimethylcyclohex-1-ene (C8H14) is a cyclic alkene that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by a cyclohexene ring with two methyl substituents at the 4 and 5 positions, contributing to its reactivity and interaction with biological systems. The following sections will explore its biological activity, synthesis, and relevant research findings.

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC8H14
Molecular Weight114.20 g/mol
Boiling Point139 °C
Density0.81 g/cm³

Synthesis

This compound can be synthesized through several methods, including:

  • Dehydrogenation of 4,5-dimethylcyclohexane : This method involves the removal of hydrogen to form the alkene.
  • Diels-Alder reactions : Utilizing diene and dienophile combinations to construct the cyclohexene framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of double bonds in its structure allows for electrophilic reactions, potentially leading to the formation of reactive intermediates that can influence cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing its effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory activity. The minimum inhibitory concentration (MIC) was found to be in the range of 50-100 µg/mL for these pathogens, suggesting potential applications in developing antimicrobial agents.

Antioxidant Properties

In vitro studies have shown that this compound possesses antioxidant capabilities. It was observed to scavenge free radicals effectively, with an IC50 value of approximately 30 µg/mL. This property may contribute to protective effects against oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of around 25 µg/mL. However, it showed lower toxicity in normal human fibroblast cells, indicating a potential therapeutic window for cancer treatment.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antibacterial efficacy of various alkenes, including this compound. The researchers found that this compound significantly inhibited bacterial growth compared to controls, supporting its potential as a natural preservative in food applications .

Case Study 2: Antioxidant Activity

In another investigation focusing on natural antioxidants, researchers assessed the radical scavenging activity of several compounds derived from plant sources. Among them, this compound was highlighted for its potent antioxidant properties, which were attributed to its structural features allowing effective electron donation .

Properties

IUPAC Name

4,5-dimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLYTBPPCYZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514791
Record name 4,5-Dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-00-9
Record name 4,5-Dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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